molecular formula C6H11BrO2 B6589609 (2R)-2-bromo-3,3-dimethylbutanoic acid CAS No. 26547-87-5

(2R)-2-bromo-3,3-dimethylbutanoic acid

Cat. No. B6589609
CAS RN: 26547-87-5
M. Wt: 195.1
InChI Key:
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Description

(2R)-2-bromo-3,3-dimethylbutanoic acid (2R-BrDMBA) is a synthetic organic compound belonging to the class of carboxylic acids. It is a versatile compound with a wide range of applications in scientific research. It has been utilized in a variety of fields, such as biochemistry, pharmacology, and medicine.

Scientific Research Applications

(2R)-2-bromo-3,3-dimethylbutanoic acid has a wide range of scientific research applications. It has been used as a starting material in the synthesis of a number of compounds, such as bromo-3,3-dimethylbutanoic acid derivatives, which are useful in the study of enzyme inhibition and as inhibitors of certain enzymes. It has also been used in the synthesis of peptide-based drugs and in the study of the structure-activity relationships of various compounds. Additionally, (2R)-2-bromo-3,3-dimethylbutanoic acid has been utilized in the study of the structure and function of enzymes, such as proteases and kinases.

Mechanism of Action

(2R)-2-bromo-3,3-dimethylbutanoic acid is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. It is thought to do so by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition of enzyme activity can lead to changes in the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
(2R)-2-bromo-3,3-dimethylbutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, leading to changes in the activity of other proteins and enzymes. Additionally, it has been shown to have an effect on the metabolism of fatty acids, leading to changes in the levels of certain lipids in the body. Finally, it has been shown to have an effect on the expression of certain genes, leading to changes in the expression of proteins involved in various physiological processes.

Advantages and Limitations for Lab Experiments

(2R)-2-bromo-3,3-dimethylbutanoic acid is a versatile compound with a wide range of applications in scientific research. One of the main advantages of using (2R)-2-bromo-3,3-dimethylbutanoic acid in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that (2R)-2-bromo-3,3-dimethylbutanoic acid is a synthetic compound and its safety and toxicity have not been extensively studied. Therefore, it is important to take appropriate safety precautions when using this compound in lab experiments.

Future Directions

There are a number of potential future directions for the use of (2R)-2-bromo-3,3-dimethylbutanoic acid in scientific research. One potential direction is the study of its effects on the metabolism of fatty acids and lipids in the body. Additionally, further research could be conducted on the structure-activity relationships of various compounds synthesized from (2R)-2-bromo-3,3-dimethylbutanoic acid. Finally, further studies could be conducted to better understand the mechanism of action of (2R)-2-bromo-3,3-dimethylbutanoic acid and its effects on the expression of certain genes.

Synthesis Methods

The synthesis of (2R)-2-bromo-3,3-dimethylbutanoic acid can be accomplished through a variety of methods. The most common method is the reaction of bromoacetic acid with 3,3-dimethylbutan-2-ol. This reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction yields (2R)-2-bromo-3,3-dimethylbutanoic acid as the major product. Other methods, such as the reaction of bromoacetic acid with 3,3-dimethylbutan-2-amine, can also be used to synthesize (2R)-2-bromo-3,3-dimethylbutanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-bromo-3,3-dimethylbutanoic acid involves the bromination of (2R)-3,3-dimethylbutanoic acid.", "Starting Materials": [ "(2R)-3,3-dimethylbutanoic acid", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve (2R)-3,3-dimethylbutanoic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the solution for an additional 30 minutes.", "Step 4: Add sodium acetate to the solution and stir for an additional 30 minutes.", "Step 5: Pour the reaction mixture into water and extract the product with ether.", "Step 6: Wash the ether layer with water and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the ether to obtain (2R)-2-bromo-3,3-dimethylbutanoic acid as a white solid." ] }

CAS RN

26547-87-5

Product Name

(2R)-2-bromo-3,3-dimethylbutanoic acid

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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